5-bromo-3'-(3,5-dimethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
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Overview
Description
5-Bromo-3’-(3,5-dimethylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of an indole and thiazolidine ring system, which is further substituted with a bromine atom and a dimethylphenyl group. Such structural features make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3’-(3,5-dimethylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then subjected to bromination. The brominated indole is subsequently reacted with a thiazolidine derivative under controlled conditions to form the spirocyclic structure.
Bromination of Indole: The indole precursor is treated with bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane at low temperatures to introduce the bromine atom.
Formation of Spirocyclic Structure: The brominated indole is then reacted with a thiazolidine derivative in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to form the spirocyclic compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole and thiazolidine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products
Substitution Products: Depending on the nucleophile, products can include azido, amino, or thiol derivatives.
Oxidation Products: Oxidized forms of the indole or thiazolidine rings.
Reduction Products: Reduced forms of the indole or thiazolidine rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom and the spirocyclic structure can enhance the compound’s interaction with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features allow for the modulation of biological activity, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-bromo-3’-(3,5-dimethylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the spirocyclic structure play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-methylindole: Similar in having a brominated indole structure but lacks the spirocyclic thiazolidine ring.
Spiro[indole-3,2’-thiazolidine] derivatives: Compounds with similar spirocyclic structures but different substituents on the indole or thiazolidine rings.
Uniqueness
The uniqueness of 5-bromo-3’-(3,5-dimethylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione lies in its specific combination of a brominated indole and a spirocyclic thiazolidine ring, along with the dimethylphenyl substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H15BrN2O2S |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
5'-bromo-3-(3,5-dimethylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
InChI |
InChI=1S/C18H15BrN2O2S/c1-10-5-11(2)7-13(6-10)21-16(22)9-24-18(21)14-8-12(19)3-4-15(14)20-17(18)23/h3-8H,9H2,1-2H3,(H,20,23) |
InChI Key |
OEFBDTBYVWPMAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)CSC23C4=C(C=CC(=C4)Br)NC3=O)C |
Origin of Product |
United States |
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